Furan Regioisomer Impact on Aurora Kinase A Inhibition Potency
A structure-activity relationship (SAR) study on furanopyrimidine-based Aurora kinase A inhibitors identified that the furan-3-yl isomer is associated with significantly reduced kinase inhibition compared to the furan-2-yl isomer. The most potent compound in the series, derived from a furan-2-yl core, achieved an IC50 of 309 nM, while analogous 3-furan isomers resulted in a substantial loss of activity, highlighting the critical demand for the correct regioisomer for kinase-targeted programs [1].
| Evidence Dimension | Aurora Kinase A Inhibition (IC50) |
|---|---|
| Target Compound Data | Markedly reduced potency (exact value unreported; loss of activity class-level inference from SAR series) |
| Comparator Or Baseline | Furan-2-yl analog: IC50 = 309 nM (most potent derivative from the series) |
| Quantified Difference | Substantial activity reduction (exact fold-change not quantifiable but SAR trend confirms critical dependence on 2-furyl substitution for sub-micromolar potency) |
| Conditions | In vitro Aurora kinase A enzymatic assay; compound series tested from a focused library of 350 furanopyrimidines. |
Why This Matters
For any research group initiating an Aurora kinase inhibitor program, sourcing the 3-furyl isomer instead of the 2-furyl isomer would introduce a suboptimal chemotype, deviating from the published SAR and likely necessitating extensive re-optimization of the core scaffold.
- [1] Coumar MS, Tsai MT, Chu CY, et al. Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor. ChemMedChem. 2010;5(2):255-267. View Source
